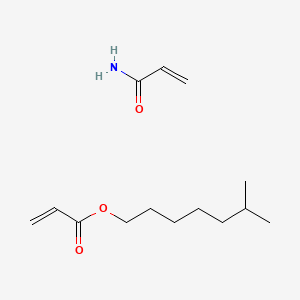















|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([NH2:18])(=[O:17])[CH:15]=[CH2:16].CO.CC(N=NC(C#N)(C)C)(C#N)C>C(OCC)(=O)C.C(OCC)(=O)C.CO>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([NH2:18])(=[O:17])[CH:15]=[CH2:16] |f:5.6,7.8|
|


|
Name
|
|
|
Quantity
|
3500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCCCC(C)C
|
|
Name
|
|
|
Quantity
|
263 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
|
Name
|
|
|
Quantity
|
614 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
final polymer
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
solids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ethyl acetate methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was deoxygenated
|
|
Type
|
ADDITION
|
|
Details
|
A solution of VAZO 52 (1.9 g) in ethyl acetate (150 g) was added when the temperature
|
|
Type
|
CUSTOM
|
|
Details
|
had stabilized at 113° F.
|
|
Type
|
CUSTOM
|
|
Details
|
(45° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
Five and a half hours after the start of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
Nine hours after the start of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
was continued at 113° F.
|
|
Type
|
CUSTOM
|
|
Details
|
(45° C.)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)(=O)OCCCCCC(C)C.C(C=C)(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |